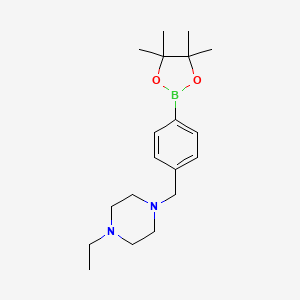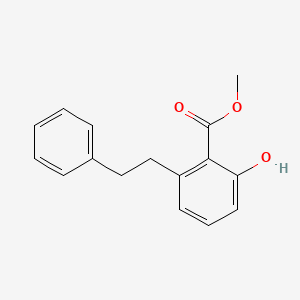![molecular formula C6H13Cl3O2Si B3132191 Trichloro[3-(2-methoxyethoxy)propyl]silane CAS No. 36493-41-1](/img/structure/B3132191.png)
Trichloro[3-(2-methoxyethoxy)propyl]silane
Übersicht
Beschreibung
Trichloro[3-(2-methoxyethoxy)propyl]silane (TMEPs) is an organosilicon compound that has a wide range of applications in the scientific research and industrial fields. It is a colorless, flammable liquid with a boiling point of 121°C. TMEPs is a versatile compound that has been used in the synthesis of several organic compounds, as a catalyst in organic reactions, and as a reagent in the preparation of polymers.
Wissenschaftliche Forschungsanwendungen
Catalyst Development from Rice Husk Silica
Research has explored the utilization of silica from rice husk for immobilizing transition metals and organic moieties, utilizing 3-(Chloropropyl)triethoxy-silane as a bridge to link organic moieties to the silica matrix. This process involves solvent extraction and pyrolyzing rice husk, followed by immobilizing metals via sol–gel techniques and organic groups through grafting, showcasing the potential of trichloro[3-(2-methoxyethoxy)propyl]silane in catalyst development (Adam, Appaturi, & Iqbal, 2012).
Wood Modification for Enhanced Durability
Organosilicon compounds, particularly organo-functional silanes, have been applied in wood treatment to improve its dimensional stability, durability, and fire resistance. These compounds, often combined with tetraalkoxysilanes in the sol-gel process, significantly enhance wood's resistance to environmental exposures, highlighting the application of silane compounds in material science (Mai & Militz, 2004).
Dental Applications: Enhancing Composite Bonding
In dentistry, the adhesion of resin composites to etchable ceramics has been improved through silane coupling agents, with trichloro[3-(2-methoxyethoxy)propyl]silane playing a crucial role. Surface conditioning methods have been developed to promote durable bonding, leveraging the chemical capabilities of silane agents for both repair and prosthetic applications (Matinlinna & Vallittu, 2007).
Immobilized Ligand Systems for Metal Ion Extraction
The development of polysiloxane-immobilized ligand systems demonstrates another application area, focusing on the modification of silica surfaces for analytical and environmental applications. These systems, prepared through sol–gel processes, show significant potential for metal ion extraction, separation, and preconcentration, offering insights into the versatility of silane coupling agents (El-Nahhal & El-Ashgar, 2007).
Wirkmechanismus
Mode of Action
The compound interacts with its targets by forming a self-assembled monolayer (SAM) on the surface. This interaction results in changes to the surface properties, such as improved dispersion and adhesion for coatings and inks .
Pharmacokinetics
. This suggests that its bioavailability may be influenced by environmental moisture levels.
Result of Action
The molecular and cellular effects of Trichloro[3-(2-methoxyethoxy)propyl]silane’s action primarily involve changes to surface properties. For instance, it can improve the weather resistance and anti-fouling properties of materials when used as a coating agent . It can also enhance the toughness of mineral fillers and glass fiber-reinforced plastics when used as a toughening agent .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Trichloro[3-(2-methoxyethoxy)propyl]silane. For example, the compound is flammable and should be kept away from high temperatures, open flames, and oxidizing agents . Additionally, it reacts slowly with moisture/water , suggesting that humidity levels can affect its reactivity and stability.
Eigenschaften
IUPAC Name |
trichloro-[3-(2-methoxyethoxy)propyl]silane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13Cl3O2Si/c1-10-4-5-11-3-2-6-12(7,8)9/h2-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGTBKVZURRVYSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCC[Si](Cl)(Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Cl3O2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
36493-41-1 | |
| Details | Compound: Poly(oxy-1,2-ethanediyl), α-methyl-ω-[3-(trichlorosilyl)propoxy]- | |
| Record name | Poly(oxy-1,2-ethanediyl), α-methyl-ω-[3-(trichlorosilyl)propoxy]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36493-41-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID90784584 | |
| Record name | Trichloro[3-(2-methoxyethoxy)propyl]silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90784584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
36493-41-1, 361455-81-4 | |
| Record name | Poly(oxy-1,2-ethanediyl), .alpha.-methyl-.omega.-[3-(trichlorosilyl)propoxy]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Trichloro[3-(2-methoxyethoxy)propyl]silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90784584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[Methoxy(polyethyleneoxy)propyl]trichlorosilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(R)-(-)-4,12-Bis(diphenylphosphino)-[2.2]-paracyclophane](/img/structure/B3132133.png)
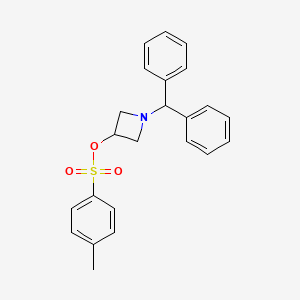
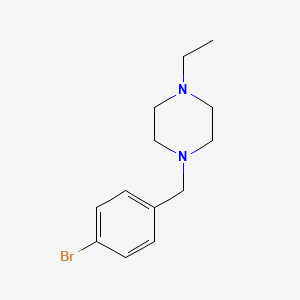

![1-[(5-Bromopyridin-2-yl)methyl]piperidin-4-ol](/img/structure/B3132160.png)
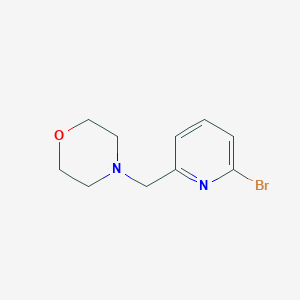
![1-[(5-Bromopyridin-2-yl)methyl]-4-methylpiperazine](/img/structure/B3132178.png)
